1S/C9H11N5/c10-7-8-9(13-2-1-12-8)14-5-3-11-4-6-14/h1-2,11H,3-6H2
. The synthesis of 3-(Piperazin-1-yl)pyrazine-2-carbonitrile typically involves several steps, often starting from commercially available precursors. One common synthetic route includes:
The reaction conditions typically involve polar aprotic solvents like dimethylformamide or dimethyl sulfoxide and may require elevated temperatures to facilitate the reactions. The yields can vary based on the specific conditions and reagents used, but optimization is crucial for achieving high purity and yield.
The molecular structure of 3-(Piperazin-1-yl)pyrazine-2-carbonitrile can be described in terms of its functional groups and stereochemistry:
The structural formula can be represented as follows:
This compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into bond angles and molecular interactions.
3-(Piperazin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions:
Common reagents for these transformations include potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism of action for 3-(Piperazin-1-yl)pyrazine-2-carbonitrile is primarily linked to its interaction with biological targets such as enzymes or receptors:
Research indicates that modifications to the piperazine or pyrazine components can significantly alter its binding affinity and biological activity.
The physical and chemical properties of 3-(Piperazin-1-yl)pyrazine-2-carbonitrile include:
Property | Value |
---|---|
Molecular Formula | C10H12N4 |
Molecular Weight | 188.23 g/mol |
Appearance | White crystalline solid |
Melting Point | Approximately 150–155 °C |
Solubility | Soluble in polar solvents |
Stability | Stable under normal conditions |
These properties are critical for understanding the compound's behavior in various environments and applications.
3-(Piperazin-1-yl)pyrazine-2-carbonitrile has several scientific applications:
Tuberculosis (TB) remains a global health crisis, with drug-resistant strains posing escalating threats. Pyrazinamide (PZA) is a cornerstone of first-line TB therapy due to its unique sterilizing activity against dormant Mycobacterium tuberculosis bacilli. However, resistance to PZA—linked primarily to mutations in the pncA gene encoding pyrazinamidase—compromises treatment efficacy. Globally, PZA resistance affects 31.8% of retreatment TB cases and 11.8% of rifampicin-sensitive cases [3] [10]. In multidrug-resistant TB (MDR-TB), resistance rates soar to 38.8% [3], correlating with a fourfold increase in unfavorable treatment outcomes (aOR 4.2, 95% CI: 1.13–15.3) [3].
Pyrazine analogues like 3-(Piperazin-1-yl)pyrazine-2-carbonitrile (CAS: 306935-30-8) address this challenge by circumventing pncA-dependent activation. These derivatives retain activity against PZA-resistant strains by leveraging alternative bioactivation pathways or direct targeting of mycobacterial enzymes [2] [6]. For example, recent hybrids incorporating piperazine showed IC~50~ values of 1.35–2.18 μM against M. tuberculosis H37Ra, outperforming PZA (MIC 6.25 μg/mL) [1] [4].
Table 1: Prevalence and Impact of Pyrazinamide Resistance
Population | PZA Resistance Rate | Treatment Outcome Risk (aOR) | Key Genetic Marker |
---|---|---|---|
Retreatment TB cases | 31.8% | 4.2 (95% CI: 1.13–15.3) | pncA mutations (87.5%) |
Rifampicin-resistant TB | 38.8% | Not reported | pncA/rpsA mutations |
Newly diagnosed TB (Uganda) | 31% | Not reported | pncA detection (56% HIV+) |
Piperazine derivatives have evolved from simple solubilizing units to targeted pharmacophores in anti-TB drug design. Early iterations focused on enhancing pharmacokinetics, but modern derivatives directly engage mycobacterial targets:
Table 2: Structure-Activity Relationships of Key Piperazine-Pyrazine Hybrids
Compound Class | Representative Structure | Anti-TB Activity | Proposed Target |
---|---|---|---|
Benzamide derivatives | N-(6-(4-(Pyrazine-2-carbonyl)piperazinyl)pyridin-3-yl)benzamide | IC~50~: 1.35–2.18 μM | Cell wall synthesis |
Trifluoromethyl pyrazines | 8e, 8h (CF~3~-substituted) | MIC: 1.59–1.78 μg/mL | Pantothenate synthetase |
Fluoroquinolone Mannich bases | Compound 17 (PZA-fluoroquinolone conjugate) | MIC: 0.2 μg/mL (MDR-TB) | DNA gyrase/FASI |
The fusion of pyrazine and piperazine leverages synergistic advantages:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1